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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the heterologous expression of a
synthetic pathway for the production of Rabelomycin, an angucycline antibiotic. The protocols
described herein are based on the successful enzymatic total synthesis of Rabelomycin,
which utilizes a combination of polyketide synthase (PKS) enzymes from the gilvocarcin,
ravidomycin, and jadomycin biosynthetic pathways.[1][2] This document outlines both in vivo
expression in Streptomyces lividans and in vitro enzymatic synthesis.
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Table 2: Enzymes for Rabelomycin Biosynthesis
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Caption: Proposed biosynthetic pathway for Rabelomycin.
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Caption: Experimental workflow for heterologous Rabelomycin production.
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Experimental Protocols
Protocol 1: Gene Cloning and Plasmid Construction

This protocol describes the construction of expression plasmids for both E. coli and S. lividans.
1.1. Gene Amplification:

o Amplify the coding sequences for gilA, gilB, gilP, gilF, ravC, ravG, and jadD from the
respective genomic DNA of the producer strains via PCR.

» Design primers to introduce appropriate restriction sites (e.g., Ndel and EcoRI) for directional
cloning.

1.2. Construction of E. coli Expression Plasmids:

» Digest the PCR products of gilP, gilF, ravC, ravG, and jadD and the pET28a vector with Ndel
and EcoRl.

 Ligate the digested genes into the pET28a vector to create N-terminal His6-tagged
constructs.

o Transform the ligation products into E. coli DH5a for plasmid propagation and sequence
verification.

1.3. Construction of S. lividans Expression Plasmids (pRab series):

e Sequentially clone the genes into the pUWL201PW shuttle vector. For example, to generate
pRab4 (containing genes for the minimal PKS, KR, MCAT, and both cyclases):

o Clone gilA and gilB into a suitable intermediate vector.
o Sequentially add gilP, jadD, and ravG to construct the final expression cassette.
o Ligate the complete cassette into the pUWL201PW vector.

o Aseries of plasmids can be created to test different enzyme combinations (e.g., pRabl with
minimal PKS and KR; pRab2 adding MCAT; pRab3 adding the first cyclase).
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Protocol 2: Heterologous Protein Expression and
Purification from E. coli

This protocol is for the production and purification of His6-tagged GilP, GilF, RavC, JadD, and
RavG.

2.1. Expression:
o Transform the pET28a expression plasmids into E. coli BL21(DE3).

e Grow the transformed cells in LB medium supplemented with kanamycin (50 pg/mL) at 37°C
to an OD600 of 0.6-0.8.

 Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate
for 16-20 hours at 18°C.

o Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

2.2. Purification:

Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole,
pH 8.0).

¢ Lyse the cells by sonication on ice.
o Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
» Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with lysis buffer.

e Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NacCl, 20 mM imidazole, pH
8.0).

o Elute the protein with elution buffer (50 mM NaH2PO4, 300 mM NacCl, 250 mM imidazole, pH
8.0).

» Dialyze the purified protein against a suitable storage buffer and store at -80°C.
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Protocol 3: In vivo Production of Rabelomycin in S.
lividans TK64

3.1. Transformation:

 Introduce the pRab expression constructs into S. lividans TK64 via protoplast transformation.
e Select for transformants on R2YE agar medium containing thiostrepton.

3.2. Fermentation and Production:

¢ Inoculate a starter culture of the transformed S. lividans in SG liquid medium with
thiostrepton and grow for 3 days at 28°C.

o Use the starter culture to inoculate a larger production medium and continue to grow for 4

days.

3.3. Extraction and Analysis:

Harvest the culture by centrifugation.

Extract the cell pellet with acetone, followed by ethyl acetate extraction of the aqueous
residue.

Extract the culture filtrate with ethyl acetate.

Combine the organic extracts, dry, and redissolve in a suitable solvent for HPLC analysis.

Analyze the products by HPLC and compare with an authentic standard of Rabelomycin.

Protocol 4: In vitro Enzymatic Synthesis of Rabelomycin

This protocol describes the one-pot enzymatic synthesis of Rabelomycin from its precursors.
4.1. Reaction Mixture:

 In atotal volume of 120 pL, combine the following components in a suitable buffer (e.g., 100
mM HEPES, pH 7.6):
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o Purified enzymes: GilA/B complex, GilF, GilP, RavC, JadD, and RavG (final concentrations
to be optimized, typically in the uM range).

o Acetyl-CoA (e.g., 0.5 mM)

o Malonyl-CoA (e.g., 1 mM) or generate in situ using malonyl-CoA synthetase (MatB) with
sodium malonate, ATP, and CoA.

o NADPH (e.g., 2 mM)
o DTT (e.g., 1 mM)
4.2. Reaction and Analysis:

Incubate the reaction mixture at 30°C for 2-4 hours.

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

Centrifuge to separate the phases and collect the organic layer.

Evaporate the solvent, redissolve the residue in methanol, and analyze by HPLC. The

production of Rabelomycin can be confirmed by comparing the retention time and UV-Vis
spectrum with an authentic standard.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1678784#protocol-for-heterologous-
expression-of-rabelomycin-biosynthetic-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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